3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Description
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a benzothiophene derivative featuring a 3,4-dichlorophenylmethoxy group at position 3 and a nitrile moiety at position 2. The benzothiophene core provides a rigid aromatic scaffold, while the electron-withdrawing nitrile and lipophilic dichlorophenyl groups influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-6-5-10(7-13(12)18)9-20-16-11-3-1-2-4-14(11)21-15(16)8-19/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWHPGCSMQCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 3,4-dichlorophenylmethanol with 1-benzothiophene-2-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Methoxy Linker : The methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzodioxan in ), favoring target engagement .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s high LogP may necessitate formulation adjustments (e.g., prodrugs or nano-delivery systems) to improve solubility.
- Nitrile-containing analogs like the PD-L1 inhibitor show targeted binding despite low solubility, suggesting functional group prioritization over pharmacokinetics .
Biological Activity
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H12Cl2N2OS. The compound features a benzothiophene core that is substituted with a methoxy group and a dichlorophenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 335.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. A study on benzothieno[3,2-d]-1,2,3-triazines demonstrated that structural modifications could enhance DNA binding and antiproliferative effects against HeLa cells . This suggests that the benzothiophene structure may play a crucial role in anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Study on Antiproliferative Activity : A study conducted on related benzothiophene derivatives highlighted their ability to bind DNA and disrupt cellular functions. The derivatives showed significant antiproliferative effects on cancer cell lines such as HeLa and MCF-7 .
- Toxicity Assessment : In terms of safety, some derivatives were evaluated for their toxicity profiles. The findings indicated that while certain compounds exhibited promising anticancer properties, they also posed risks of cytotoxicity at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
